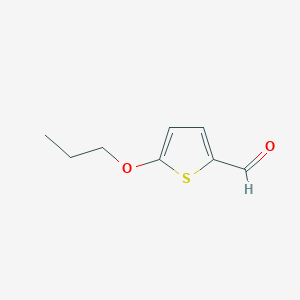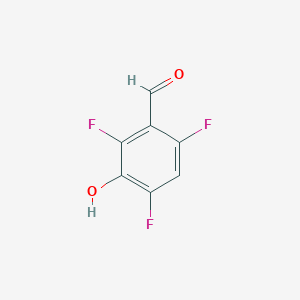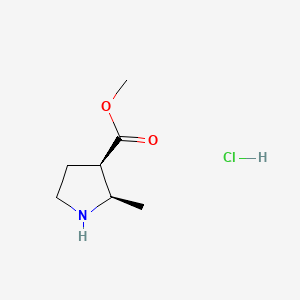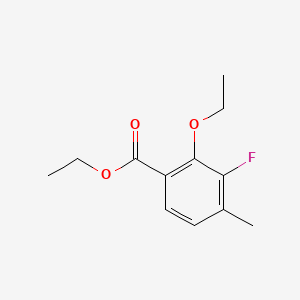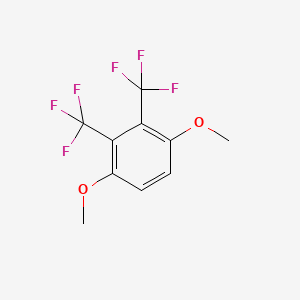
1,2-Bis(trifluoromethyl)-3,6-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(trifluoromethyl)-3,6-dimethoxybenzene is an organic compound characterized by the presence of two trifluoromethyl groups and two methoxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(trifluoromethyl)-3,6-dimethoxybenzene can be synthesized through various methods. One common approach involves the copper-mediated trifluoromethylation of arynes. This method allows for the rapid construction of 1,2-bis(trifluoromethyl)arenes from aryne precursors under mild conditions . Another method involves the solvent-controlled base-free synthesis of bis(trifluoromethyl)cyclopropanes and pyrazolines via cycloaddition reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced catalytic systems and controlled environments to facilitate the desired chemical transformations.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(trifluoromethyl)-3,6-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
1,2-Bis(trifluoromethyl)-3,6-dimethoxybenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(trifluoromethyl)-3,6-dimethoxybenzene involves its interaction with molecular targets and pathways. The presence of trifluoromethyl groups enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The methoxy groups contribute to its solubility and overall chemical behavior .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Another compound with two trifluoromethyl groups, but in different positions on the benzene ring.
1,2-Bis(trifluoromethyl)benzene: Lacks the methoxy groups present in 1,2-Bis(trifluoromethyl)-3,6-dimethoxybenzene.
Uniqueness
This compound is unique due to the combination of trifluoromethyl and methoxy groups, which impart distinct chemical properties and reactivity. This combination makes it particularly valuable in applications requiring specific chemical characteristics.
Propiedades
Fórmula molecular |
C10H8F6O2 |
|---|---|
Peso molecular |
274.16 g/mol |
Nombre IUPAC |
1,4-dimethoxy-2,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8F6O2/c1-17-5-3-4-6(18-2)8(10(14,15)16)7(5)9(11,12)13/h3-4H,1-2H3 |
Clave InChI |
BLCOMAFELYKYKZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)OC)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


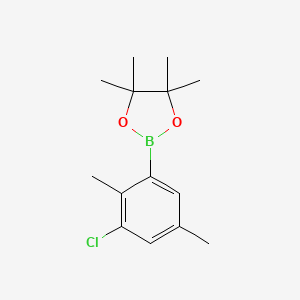
![3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid](/img/structure/B14023833.png)

![[(3S,4aR,6aR,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] 2-methylpropanoate](/img/structure/B14023847.png)
